molecular formula C22H26N4O5 B4236519 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide

2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide

Cat. No. B4236519
M. Wt: 426.5 g/mol
InChI Key: KWBANCAFFHEAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBA is a small molecule that belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor and anti-inflammatory properties, 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide has been shown to exhibit various other biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which play a role in various physiological processes.

Advantages and Limitations for Lab Experiments

2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide is also relatively stable and can be easily synthesized in large quantities.
However, 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide also has some limitations for use in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide. One area of interest is the development of 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide derivatives with improved pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying the antitumor and anti-inflammatory effects of 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide. Additionally, 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide may have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully explore the potential of 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide in these areas.

Scientific Research Applications

2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, ovarian, and lung cancer. 2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-morpholin-4-yl-N-[4-(morpholin-4-ylmethyl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c27-22(23-18-3-1-17(2-4-18)16-24-7-11-30-12-8-24)20-15-19(26(28)29)5-6-21(20)25-9-13-31-14-10-25/h1-6,15H,7-14,16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBANCAFFHEAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-(4-morpholinyl)-N-[4-(4-morpholinylmethyl)phenyl]-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.